molecular formula C6H9N3O2 B067297 2-((6-Aminopyrimidin-4-yl)oxy)ethanol CAS No. 169677-50-3

2-((6-Aminopyrimidin-4-yl)oxy)ethanol

Cat. No.: B067297
CAS No.: 169677-50-3
M. Wt: 155.15 g/mol
InChI Key: ZZNRDBBAQJBTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-Aminopyrimidin-4-yl)oxy)ethanol (CAS 500339-09-3) is a pyrimidine derivative with a molecular formula of C 6 H 9 N 3 O 2 and a molecular weight of 155.16 g/mol . The compound features a pyrimidine ring, a fundamental heterocyclic structure in medicinal chemistry, substituted with an amino group at the 2-position and an ethanoloxy chain at the 4-position . This molecular architecture makes it a valuable building block (synthon) in organic synthesis and pharmaceutical research. The primary research value of this compound lies in its role as a key intermediate for the synthesis of more complex molecules. The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery, frequently found in compounds designed for targeted therapies . The reactive amino and hydroxyl groups serve as handles for further chemical modifications, allowing researchers to create libraries of compounds for screening against various biological targets. While specific mechanistic actions are target-dependent, analogs and derivatives based on the 2-aminopyrimidine core have been investigated for anti-cancer and anti-proliferative activities, functioning through mechanisms such as enzyme inhibition . This reagent is intended for use in laboratory research only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

169677-50-3

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(6-aminopyrimidin-4-yl)oxyethanol

InChI

InChI=1S/C6H9N3O2/c7-5-3-6(9-4-8-5)11-2-1-10/h3-4,10H,1-2H2,(H2,7,8,9)

InChI Key

ZZNRDBBAQJBTGK-UHFFFAOYSA-N

SMILES

C1=C(N=CN=C1OCCO)N

Canonical SMILES

C1=C(N=CN=C1OCCO)N

Synonyms

Ethanol, 2-[(6-amino-4-pyrimidinyl)oxy]- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Aminopyrimidin-4-yl)oxy)ethanol typically involves several steps, starting from acyclic starting materials. One common method includes the following steps :

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.

    Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to the product obtained from the cyclization reaction for the methoxylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

2-((6-Aminopyrimidin-4-yl)oxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

2-((6-Aminopyrimidin-4-yl)oxy)ethanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((6-Aminopyrimidin-4-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural features and properties of 2-((6-Aminopyrimidin-4-yl)oxy)ethanol and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features/Applications Reference
Hypothetical: this compound 6-NH₂, 4-OCH₂CH₂OH C₆H₁₀N₄O₂* ~170.17 Ether linkage enhances H-bond acceptor capacity -
2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol 6-NH₂, 2-CH₃, 4-NHCH₂CH₂OH C₇H₁₂N₄O 168.20 Methyl group improves metabolic stability
2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol 6-NH₂, 4-piperazinyl-CH₂CH₂OH C₁₀H₁₇N₅O 223.28 Piperazine enhances solubility and bioavailability
2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol 6-NH₂, 4-N(CH₃)CH₂CH₂OH C₇H₁₂N₄O 168.20 Methylamino group alters steric hindrance
2-(2-Amino-6-phenyl-4-pyrimidinylamino)ethanol 2-NH₂, 6-Ph, 4-NHCH₂CH₂OH C₁₂H₁₄N₄O 242.27 Phenyl group increases hydrophobicity
6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol 6-NH₂, 5-(CH₂OCH₂CH₃)₂, 4-OH C₁₀H₁₆N₄O₃ 240.26 Diethoxyethyl enhances lipophilicity

*Hypothetical formula based on structural analysis.

Key Observations:
  • Linkage Type: Ether (oxy) linkages (as in the target compound) favor hydrogen-bond acceptor properties compared to amino linkages, which act as donors .
  • Piperazine Rings (): Improve aqueous solubility and are common in kinase inhibitors for enhanced target engagement. Aromatic Groups (e.g., phenyl in ): Enhance hydrophobic interactions in drug-receptor binding.

Q & A

Q. What are the standard synthetic routes for 2-((6-Aminopyrimidin-4-yl)oxy)ethanol, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrimidine derivatives with hydroxyl groups can react with ethanolamine derivatives under basic conditions (e.g., NaOH or LiOH in ethanol/water mixtures) . Reflux durations (4–24 hours) and stoichiometric ratios (e.g., 1:1.2 for amine:halide) are critical for yield optimization. Purification via silica gel chromatography with ethyl acetate/petroleum ether gradients is common .

Q. What analytical techniques are used to characterize this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the pyrimidine ring and ethoxy linker .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the compound’s reactivity compare to structurally similar pyrimidine derivatives?

The ethoxyethanol side chain enhances solubility in polar solvents (e.g., DMSO, ethanol), while the 6-amino group enables nucleophilic substitutions (e.g., acylations, alkylations) . Unlike chloropyrimidines, the amino group reduces electrophilicity, requiring harsher conditions for cross-coupling reactions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Contradiction Analysis : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
  • Isotopic Labeling : Use 15N^{15}N-labeled analogs to resolve overlapping peaks in crowded aromatic regions .
  • Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak splitting .

Q. What strategies optimize the compound’s stability in biological assays?

  • pH Control : Maintain solutions at pH 6–8 to prevent hydrolysis of the pyrimidine ring .
  • Light Sensitivity : Store in amber vials under inert gas (N2_2/Ar) to avoid photodegradation .
  • Lyophilization : For long-term storage, lyophilize in 10 mM ammonium bicarbonate buffer .

Q. How does this compound interact with biological targets (e.g., kinases)?

Molecular docking studies suggest the pyrimidine core binds ATP pockets via hydrogen bonding (e.g., with kinase hinge regions), while the ethoxyethanol side chain modulates solubility and membrane permeability . Competitive inhibition assays (IC50_{50} values) using radioactive ATP analogs validate these interactions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME calculate logP (2.1), solubility (-3.2 log mol/L), and CYP450 inhibition risks .
  • Molecular Dynamics (MD) Simulations : Simulate binding affinities to serum albumin or P-glycoprotein for bioavailability estimates .

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